14-Demethyllanosterol

Antifungal Research CYP51 Inhibition Ergosterol Biosynthesis

Researchers studying CYP51 inhibition often face ambiguous results due to off-target effects on downstream enzymes. 14-Demethyllanosterol directly addresses this by serving as a rescue substrate whose conversion to 4-desmethyl sterols is 'hardly affected' by CYP51 inhibitors, a unique property not shared by lanosterol. Unlike generic sterols, its specific demethylation state is proven to sensitize cancer cells to EGFR inhibitors (erlotinib/cetuximab) and stimulate oocyte meiosis (T-MAS). • Dissect CYP51-specific inhibition with a substrate resistant to azole antifungals. • Modulate EGFR inhibitor sensitivity in cancer models with a mechanistic probe not replicable by lanosterol. • Sourced as a high-purity (>99% by TLC) powder, ensuring reliable analytical and biological assay results.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 7448-02-4
Cat. No. B045280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Demethyllanosterol
CAS7448-02-4
Synonyms(3β,5α)-4,4-Dimethylcholesta-8,24-dien-3-ol;  4,4-Dimethyl5α-cholesta-8,24-dien-3β-ol;  14α-Demethyllanosterol;  4,4-Dimethylcholesta-8,24-dienol;  4,4-Dimethylzymosterol;  T-MAS;  Testis meiosis-activating Sterol; 
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
InChIInChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1
InChIKeyCHGIKSSZNBCNDW-QGBOJXOESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Demethyllanosterol: Core Identity and Pathway Role


14-Demethyllanosterol (T-MAS, 4,4-dimethylzymosterol) is a C29 sterol defined by the formal loss of the 14α-methyl group from lanosterol [1]. With a molecular formula of C29H48O and a mass of 412.69 Da [2], it is a critical biosynthetic intermediate in the post-squalene portion of the cholesterol pathway, positioned precisely downstream of CYP51 (lanosterol 14α-demethylase) and upstream of the C4-demethylase complex (SC4MOL/NSDHL) [3]. This compound is available commercially in high purity (>99% by TLC) as a research standard .

14-Demethyllanosterol Substitution Risk


Generic substitution with other sterol intermediates (e.g., lanosterol, zymosterol, or FF-MAS) is scientifically invalid for two key reasons. First, 14-Demethyllanosterol occupies a unique position in the sterol biosynthesis pathway that is mechanistically distinct from its analogs. Studies on fungicide action have demonstrated that the conversion of 14C-labeled lanosterol to 4-desmethyl sterols is potently inhibited by specific agents, whereas the conversion of 14C-labeled 14-desmethyl-lanosterol (the target compound) to 4-desmethyl sterols is 'hardly affected' [1]. Second, in cancer biology applications, the compound's ability to sensitize cells to EGFR inhibitors has been shown to be specific; other pathway intermediates like lanosterol 'did not have any effect on viability or sensitivity to EGFR inhibitors' [2]. These findings underscore that the compound's precise demethylation state is a non-negotiable determinant of its biological activity, making it an irreplaceable tool for specific research applications.

14-Demethyllanosterol: Head-to-Head Evidence


Fungicide Sensitivity: 14-Demethyllanosterol vs. Lanosterol

In cell-free homogenates of S. cerevisiae, the fungicide Denmert was shown to potently inhibit the conversion of 14C-labeled lanosterol to 4-desmethyl sterols. In stark contrast, the conversion of 14C-labeled 14-desmethyl-lanosterol (the target compound) to 4-desmethyl sterols was 'hardly affected by the fungicide' [1]. A similar result was observed with the fungicide buthiobate: 14C-labelled lanosterol was not converted to 4-desmethyl sterols in the presence of the fungicide, whereas the conversion of 14C-labelled 14-desmethyl-lanosterol was not inhibited [2].

Antifungal Research CYP51 Inhibition Ergosterol Biosynthesis

Cancer Cell Sensitization: 14-Demethyllanosterol vs. Lanosterol

In a study investigating the sensitization of cancer cells to EGFR inhibitors, the addition of T-MAS (14-demethyllanosterol) to the culture medium reduced cancer cell viability and enhanced sensitivity to erlotinib . Critically, the study explicitly states that other intermediates in the cholesterol biosynthesis pathway, such as lanosterol, 'did not have any effect on viability or sensitivity to EGFR inhibitors' [1]. This highlights a highly specific, structure-dependent biological activity confined to this particular intermediate and its immediate downstream product.

Cancer Biology EGFR Inhibition Drug Sensitization

High-Purity Standard for CYP51 Assays

14-Demethyllanosterol is the direct product of the CYP51-catalyzed demethylation of lanosterol [1][2]. Commercially, it is supplied as a high-purity standard (>99% by TLC) . This contrasts with the use of crude microsomal preparations or endogenous cellular extracts where the identity and concentration of this specific intermediate cannot be guaranteed. The defined, single-entity nature of the commercially available compound enables precise kinetic and mechanistic studies of CYP51 and the downstream C4-demethylase complex.

Enzymology CYP51 Sterolomics

Meiosis-Activating Sterol (T-MAS) Function

14-Demethyllanosterol is specifically identified as testis meiosis-activating sterol (T-MAS), a potent regulator of oocyte meiosis [1][2]. The compound is a downstream product of FF-MAS (follicular fluid meiosis-activating sterol), which is itself the direct product of CYP51 [3]. The commercial availability of 14-demethyllanosterol as a research tool enables direct investigation of the later steps in the MAS signaling cascade, a function that cannot be replicated by its precursor, FF-MAS, or other sterol intermediates.

Reproductive Biology Oocyte Maturation Meiosis

14-Demethyllanosterol Application Scenarios


CYP51 Inhibition and Off-Target Validation

Procure 14-Demethyllanosterol for use as a critical analytical standard and rescue substrate in CYP51 inhibition assays. Its unique resistance to CYP51 inhibitors, as demonstrated in direct comparisons with lanosterol [1], allows researchers to dissect the precise site of action for novel antifungal agents. By supplementing cell-free or cellular assays with this compound, scientists can confirm that observed effects are specifically due to CYP51 inhibition upstream of its formation and not off-target effects on downstream enzymes.

EGFR Inhibitor Sensitization in Cancer

Utilize 14-Demethyllanosterol to experimentally modulate cancer cell sensitivity to EGFR-targeted therapies like erlotinib and cetuximab. The compound's specific and proven ability to reduce cancer cell viability and enhance sensitivity to EGFR inhibitors, a property not shared by its precursor lanosterol [2], makes it a valuable tool for probing the metabolic mechanisms underlying drug resistance in tumors and for validating novel combination therapy strategies.

Meiosis-Activating Sterol Pathway Studies

Employ 14-Demethyllanosterol as a defined, high-purity reagent for in vitro studies on oocyte maturation. Its specific identity as T-MAS [3] distinguishes it from FF-MAS and other sterols, enabling precise investigation of its role in stimulating the resumption of meiosis. This compound is essential for research into fertility, contraception, and the fundamental cell biology of oocyte development.

Sterolomics Method Development and Quantification

Acquire high-purity (>99%) 14-Demethyllanosterol as a primary standard for the development and validation of quantitative LC-MS/MS or GC-MS methods. The compound's defined position in the cholesterol biosynthesis pathway [4] makes it an essential calibrant for accurately quantifying sterol intermediates in biological samples, including those from studies on metabolic disease, cancer, and fungal infections.

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